molecular formula C14H14OS B6370335 2-(4-Ethylthiophenyl)phenol CAS No. 1261943-73-0

2-(4-Ethylthiophenyl)phenol

Cat. No.: B6370335
CAS No.: 1261943-73-0
M. Wt: 230.33 g/mol
InChI Key: BENOPQMAGMQJDV-UHFFFAOYSA-N
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Description

2-(4-Ethylthiophenyl)phenol is a phenolic compound featuring a phenol ring substituted at the 2-position with a 4-ethylthiophenyl group. The ethylthio (-S-C₂H₅) substituent introduces sulfur-based electronic effects and hydrophobic character, distinguishing it from conventional phenolic derivatives.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-2-16-12-9-7-11(8-10-12)13-5-3-4-6-14(13)15/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENOPQMAGMQJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylthiophenyl)phenol can be achieved through various methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.

Another method involves nucleophilic aromatic substitution of aryl halides. This process requires the presence of electron-withdrawing groups on the aromatic ring and the use of strong nucleophiles . The reaction conditions typically involve high temperatures and the use of polar aprotic solvents.

Industrial Production Methods

Industrial production of substituted phenols, including this compound, often employs catalytic processes. Transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, are widely used due to their efficiency and selectivity . These methods allow for the large-scale production of phenol derivatives with high yields and purity.

Mechanism of Action

The mechanism of action of 2-(4-Ethylthiophenyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioether-Substituted Phenols

4-(4-Ethylthiophenyl)-2-formylphenol
  • Structure: Phenol substituted at the 4-position with a 4-ethylthiophenyl group and at the 2-position with a formyl (-CHO) group.
  • Key Properties: Higher molecular weight (258.3 g/mol) compared to 2-(4-Ethylthiophenyl)phenol due to the formyl group. The sulfur atom enhances lipophilicity and may influence redox behavior .
2-Amino-2-[4-(methylthio)phenyl]ethanol (CAS: 910443-19-5)
  • Structure: Ethanol derivative with a 4-(methylthio)phenyl group and an amino group.
  • Key Properties: Molecular formula C₉H₁₃NO₂S, molecular weight 211.28 g/mol. The methylthio (-S-CH₃) group provides moderate hydrophobicity, while the amino and hydroxyl groups enable hydrogen bonding .

Comparison :

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Features
This compound C₁₄H₁₄OS 246.32* 4-Ethylthio at 2-position Phenolic -OH, sulfur-enhanced lipophilicity
4-(4-Ethylthiophenyl)-2-formylphenol C₁₅H₁₄O₂S 258.3 Formyl, 4-ethylthio Enhanced electron-withdrawing effects
2-Amino-2-[4-(methylthio)phenyl]ethanol C₉H₁₃NO₂S 211.28 Methylthio, amino, hydroxyl Hydrogen bonding, amphiphilic

*Estimated based on analogous structures.

Alkyl-Substituted Phenols

4-Propylphenol (CAS: 645-56-7)
  • Structure: Phenol with a propyl (-C₃H₇) group at the 4-position.
  • Key Properties : Simpler alkyl chain reduces steric hindrance compared to ethylthio groups. Lower lipophilicity than sulfur-containing analogs .
4-Butylphenol (CAS: 1638-22-8)
  • Structure: Phenol substituted with a butyl (-C₄H₉) group.
  • Key Properties : Molecular weight 150.22 g/mol . Longer alkyl chain increases hydrophobicity but lacks sulfur’s electronic effects .

Comparison :

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Differences from this compound
4-Propylphenol C₉H₁₂O 136.19 Propyl No sulfur atom; reduced electronic modulation
4-Butylphenol C₁₀H₁₄O 150.22 Butyl Increased hydrophobicity, no thioether linkage

Aromatic Ethers and Esters

4-(2-(4-Methoxyphenyl)ethynyl)phenol (CAS: 18938-18-6)
  • Structure: Phenol with a 4-methoxyphenylethynyl group at the 4-position.
  • Key Properties : Molecular formula C₁₅H₁₂O₂ , molecular weight 224.26 g/mol . The ethynyl spacer and methoxy group (-OCH₃) introduce rigidity and electron-donating effects, contrasting with the thioether’s electron-withdrawing character .
Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)butanoate
  • Structure: Fluorophenyl and methoxyphenyl groups attached to a butanoate ester.
  • Key Properties: Synthesized via condensation (85% yield), highlighting differences in reactivity compared to sulfur-containing phenols .

Comparison :

Compound Key Functional Groups Electronic Effects Applications
This compound Thioether, phenol Sulfur-induced lipophilicity Potential in materials science
4-(2-(4-Methoxyphenyl)ethynyl)phenol Methoxy, ethynyl Electron-donating, conjugated system Optical materials
Ethyl 4-(2-fluorophenyl)...butanoate Ester, fluoro Steric and electronic diversity Pharmaceutical intermediates

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